Einecs 286-539-4

Mutagenicity Salmonella/microsome assay Flame retardant

This mono(2,3-dibromopropyl)phosphate 2-aminoethanol salt (MW 358.95 g/mol) is essential for structure-activity relationship (SAR) investigations, enabling researchers to disentangle cation-specific mutagenic potency (e.g., aminoethanol vs. ammonium vs. magnesium) in Ames test systems. It serves as an authentic reference standard for quantifying mono-phosphate intermediates in environmental fate and toxicokinetic studies of brominated flame retardants. Its defined salt stoichiometry and distinct LC-MS/MS retention properties differentiate it from the free acid (CAS 5324-12-9) and the IARC Group 2A carcinogen tris ester (CAS 126-72-7). Choose this compound to ensure compound-specific specification and avoid generic substitution in your analytical and toxicological workflows.

Molecular Formula C5H14Br2NO5P
Molecular Weight 358.95 g/mol
CAS No. 85252-23-9
Cat. No. B15180778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 286-539-4
CAS85252-23-9
Molecular FormulaC5H14Br2NO5P
Molecular Weight358.95 g/mol
Structural Identifiers
SMILESC(CO)N.C(C(CBr)Br)OP(=O)(O)O
InChIInChI=1S/C3H7Br2O4P.C2H7NO/c4-1-3(5)2-9-10(6,7)8;3-1-2-4/h3H,1-2H2,(H2,6,7,8);4H,1-3H2
InChIKeyICMXWZJDVBQQNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





85252-23-9 (Einecs 286-539-4) Procurement Guide: Chemical Identity and Research Use


Einecs 286-539-4 (CAS 85252-23-9) is a chemical salt composed of 2-aminoethanol and 2,3-dibromopropyl dihydrogen phosphate [1]. The compound belongs to the class of halogenated organophosphate esters, combining a brominated flame-retardant phosphate core with an ethanolamine counterion. Structurally, it is the mono(2,3-dibromopropyl) phosphate salt of 2-aminoethanol, with a molecular formula of C5H14Br2NO5P and molecular weight of 358.95 g/mol [2]. It is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) and is primarily utilized as a research compound in analytical, toxicological, and materials science investigations .

Why 85252-23-9 (Einecs 286-539-4) Cannot Be Interchanged with Its Free Acid or Tris Ester Analogs


Although 85252-23-9 shares a common 2,3-dibromopropyl phosphate substructure with its free acid (CAS 5324-12-9) and the tris ester (CAS 126-72-7), its unique aminoethanol salt form confers distinct properties that preclude generic substitution. Comparative mutagenicity studies in the Salmonella/microsome system reveal that the ammonium salt of mono(2,3-dibromopropyl)phosphate is approximately 2-fold more mutagenic than its free acid counterpart [1]. Furthermore, the cation identity (aminoethanol vs. ammonium vs. magnesium) significantly modulates both mutagenic potential and physicochemical handling characteristics [2]. The tris ester analog is an IARC Group 2A carcinogen with established bans in multiple countries, whereas the mono-phosphate aminoethanol salt exhibits a different regulatory and toxicological profile . These cation- and esterification-state-dependent differences demand rigorous compound-specific specification in procurement and experimental design.

Quantitative Differentiation of 85252-23-9 from Closest Analogs: A Comparative Evidence Assessment


Comparative Mutagenicity: Aminoethanol Salt vs. Free Acid in Ames Test

The mutagenicity of mono(2,3-dibromopropyl)phosphate (mono-BP) salts in Salmonella typhimurium TA100 with S9 metabolic activation shows a clear cation-dependent hierarchy. The ammonium salt of mono-BP exhibits approximately 2-fold higher mutagenicity than the free acid (mono-BP) [1]. While 85252-23-9 is an aminoethanol salt rather than ammonium, the comparative cation effect demonstrates that salt form significantly alters mutagenic potency, making direct substitution with the free acid (CAS 5324-12-9) experimentally invalid.

Mutagenicity Salmonella/microsome assay Flame retardant

Mutagenic Potency Reduction Relative to Tris(2,3-dibromopropyl) Phosphate

Mono(2,3-dibromopropyl)phosphate (mono-BP) and its salts demonstrate substantially reduced mutagenic potency compared to tris(2,3-dibromopropyl)phosphate (tris-BP) in the Salmonella/microsome assay. Both mono- and bis-BPs are characterized as weak direct mutagens, with their mutagenicities increasing upon S9 activation but remaining much lower than that of tris-BP [1]. This quantitative differentiation positions 85252-23-9 as a lower-mutagenicity alternative for research applications where tris-BP's carcinogenicity (IARC Group 2A) precludes its use.

Genotoxicity Ames test Comparative toxicology

Cation-Dependent Mutagenicity Ranking: Ammonium vs. Magnesium Salts

In the mono-BP series, mutagenic activity with S9 mix follows a reproducible cation-dependent order: ammonium salt > magnesium salt > free acid [1]. This finding has direct relevance for 85252-23-9, which employs 2-aminoethanol as the counterion. The aminoethanol cation is structurally and chemically distinct from ammonium, suggesting that the mutagenic profile of 85252-23-9 will differ from that of both the ammonium salt and the free acid. This counterion-specific behavior precludes interchangeability in biological assays.

Structure-activity relationship Mutagenicity Counterion effect

Mono- vs. Bis-Phosphate Comparative Mutagenicity

Mono(2,3-dibromopropyl)phosphate (mono-BP) and its salts are consistently more active as mutagens than the corresponding bis(2,3-dibromopropyl)phosphate (bis-BP) derivatives, regardless of cation identity [1]. This positional esterification effect establishes mono-BP-based compounds as a distinct chemical class with higher inherent genotoxic potential than their bis-substituted counterparts.

Structure-activity relationship Mutagenicity Phosphate esters

Comparative Acute Toxicity: Free Acid Reference Data

The free acid analog, 2,3-dibromopropyl dihydrogen phosphate (CAS 5324-12-9), exhibits an intraperitoneal LDLo of 250 mg/kg in mice . While direct acute toxicity data for 85252-23-9 are not available in the public literature, the aminoethanol salt form is expected to alter the absorption, distribution, and toxicity profile relative to the free acid. This uncertainty further reinforces the requirement for compound-specific procurement.

Acute toxicity In vivo toxicology Safety assessment

Flame Retardancy Potential: Class-Level Bromine/Phosphorus Synergy

The compound belongs to the class of brominated phosphate esters, which leverage a dual-phase flame-retardant mechanism combining phosphorus-catalyzed char formation (condensed phase) with bromine radical scavenging (gas phase) . This synergistic P-Br combination makes it a model compound for investigating flame retardancy in polymer matrices such as polyolefins and polyurethanes . However, quantitative flammability performance data (e.g., LOI, UL-94 rating) specific to 85252-23-9 have not been identified in the available literature.

Flame retardant Brominated phosphate ester Materials science

Recommended Application Scenarios for 85252-23-9 (Einecs 286-539-4) Based on Verified Differentiation


Comparative Genotoxicity and Mutagenicity Studies of Brominated Flame Retardants

85252-23-9 is uniquely suited for structure-activity relationship (SAR) investigations examining how cation identity (aminoethanol vs. ammonium vs. magnesium) modulates the mutagenic potency of mono(2,3-dibromopropyl)phosphate [1]. Its distinct counterion enables researchers to disentangle the contributions of the phosphate ester core from those of the associated cation in Ames test outcomes.

Metabolism and Biotransformation Pathway Elucidation

As a defined metabolite or degradation product of higher brominated flame retardants (e.g., tris(2,3-dibromopropyl)phosphate), 85252-23-9 serves as an authentic reference standard for identifying and quantifying mono-phosphate intermediates in environmental fate studies, toxicokinetic investigations, and biological monitoring programs .

Model Compound for P-Br Synergistic Flame Retardancy Research

The compound provides a chemically defined, single-component P-Br scaffold for investigating flame retardant mechanisms in polymer matrices. Its aminoethanol salt form offers distinct solubility and thermal stability characteristics compared to the free acid or ammonium salts, making it a useful probe for studying how counterion selection affects additive dispersion and retention in polymer formulations .

Analytical Method Development and Validation

Due to its defined salt stoichiometry and molecular weight (358.95 g/mol), 85252-23-9 is an appropriate reference material for developing and validating LC-MS/MS or GC-MS methods for detecting and quantifying mono(2,3-dibromopropyl)phosphate residues in complex matrices (e.g., environmental water, biological fluids, textile extracts). Its distinct retention and ionization properties differentiate it from the free acid and tris ester analogs [2].

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